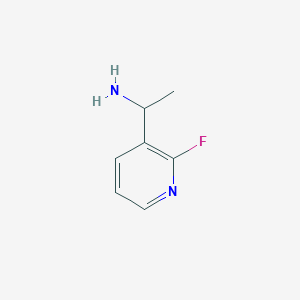

2-Fluoro-alpha-methylpyridine-3-methanamine

Description

BenchChem offers high-quality 2-Fluoro-alpha-methylpyridine-3-methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-alpha-methylpyridine-3-methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoropyridin-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5(9)6-3-2-4-10-7(6)8/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPDARBMBAKIOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=CC=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-alpha-methylpyridine-3-methanamine

Foreword: The Significance of Fluorinated Pyridines in Modern Drug Discovery

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorinated heterocyclic compounds, particularly pyridine derivatives, are privileged scaffolds in a multitude of pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of the synthesis and characterization of a specific fluorinated pyridine derivative, 2-Fluoro-alpha-methylpyridine-3-methanamine, a valuable building block for the development of novel bioactive agents.

This document is intended for researchers, scientists, and professionals in the field of drug development. It moves beyond a simple recitation of protocols to provide a deeper understanding of the underlying chemical principles, the rationale for experimental choices, and a framework for troubleshooting potential challenges.

I. Strategic Approach to the Synthesis of 2-Fluoro-alpha-methylpyridine-3-methanamine

The synthesis of 2-Fluoro-alpha-methylpyridine-3-methanamine (CAS No: 1270361-12-0)[3] presents a unique set of challenges, primarily centered around the regioselective introduction of the fluorine and aminomethyl functionalities onto the pyridine ring. A robust synthetic strategy must consider the directing effects of the substituents and the potential for side reactions.

The proposed synthetic route is a multi-step process commencing from a commercially available starting material, 2-chloro-3-methylpyridine. This strategy was chosen for its logical progression, utilization of well-established chemical transformations, and adaptability for analog synthesis.

Visualizing the Synthetic Workflow

Caption: Proposed synthetic pathway for 2-Fluoro-alpha-methylpyridine-3-methanamine.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 2-Fluoro-3-methylpyridine

-

Rationale: The initial step involves a nucleophilic aromatic substitution (SNAr) reaction, specifically a Halogen Exchange (Halex) reaction, to replace the chloro group with a fluoro group. This is a common and effective method for introducing fluorine into electron-deficient aromatic rings like pyridine.

-

Protocol:

-

To a stirred suspension of anhydrous potassium fluoride (KF, 3.0 equiv.) in dimethyl sulfoxide (DMSO, 10 mL/g of starting material), add 2-chloro-3-methylpyridine (1.0 equiv.).

-

Heat the reaction mixture to 180 °C and maintain for 16-24 hours, monitoring the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to afford 2-fluoro-3-methylpyridine as a clear, colorless to yellow liquid.[2]

-

Step 2: Synthesis of 3-(Bromomethyl)-2-fluoropyridine

-

Rationale: The methyl group at the 3-position is activated for free radical halogenation. N-Bromosuccinimide (NBS) is a convenient and selective reagent for benzylic bromination, with a radical initiator like azobisisobutyronitrile (AIBN) used to initiate the reaction.

-

Protocol:

-

Dissolve 2-fluoro-3-methylpyridine (1.0 equiv.) in carbon tetrachloride (CCl4, 15 mL/g).

-

Add N-bromosuccinimide (NBS, 1.1 equiv.) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 equiv.).

-

Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, with initiation by a UV lamp if necessary. Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to yield crude 3-(bromomethyl)-2-fluoropyridine, which can be used in the next step without further purification.

-

Step 3: Synthesis of 2-(2-Fluoro-3-pyridinyl)acetonitrile

-

Rationale: The bromo-methyl intermediate is a good electrophile for nucleophilic substitution. Sodium cyanide is used as the nucleophile to introduce the nitrile functionality, which will be a precursor to the aminomethyl group.

-

Protocol:

-

Dissolve the crude 3-(bromomethyl)-2-fluoropyridine (1.0 equiv.) in DMSO (10 mL/g).

-

Carefully add sodium cyanide (NaCN, 1.2 equiv.) portion-wise, as the reaction is exothermic. Maintain the temperature below 40 °C with an ice bath.

-

Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by pouring it into a mixture of ice and water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting nitrile by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

-

Step 4: Synthesis of 2-(2-Fluoro-3-pyridinyl)propanenitrile

-

Rationale: The alpha-proton of the acetonitrile is acidic and can be deprotonated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting carbanion can then be alkylated with an electrophile, in this case, methyl iodide, to introduce the alpha-methyl group.

-

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA, 1.1 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Slowly add a solution of 2-(2-fluoro-3-pyridinyl)acetonitrile (1.0 equiv.) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour.

-

Add methyl iodide (CH3I, 1.2 equiv.) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction with saturated ammonium chloride solution.

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

-

Purify the crude product by column chromatography.

-

Step 5: Synthesis of 2-Fluoro-alpha-methylpyridine-3-methanamine

-

Rationale: The final step is the reduction of the nitrile group to a primary amine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of this transformation. Alternatively, catalytic hydrogenation can be employed for a milder reduction.

-

Protocol (using LiAlH4):

-

Under an inert atmosphere, carefully add a solution of 2-(2-fluoro-3-pyridinyl)propanenitrile (1.0 equiv.) in anhydrous THF to a stirred suspension of lithium aluminum hydride (LiAlH4, 2.0 equiv.) in anhydrous THF at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the crude amine by distillation or column chromatography on silica gel (eluting with a dichloromethane/methanol/ammonia mixture) to yield 2-Fluoro-alpha-methylpyridine-3-methanamine.

-

II. Comprehensive Characterization of 2-Fluoro-alpha-methylpyridine-3-methanamine

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques should be employed.

Visualizing the Characterization Workflow

Caption: A typical workflow for the characterization of the target compound.

Expected Spectroscopic Data

The following table summarizes the anticipated spectral data for 2-Fluoro-alpha-methylpyridine-3-methanamine, based on its structure and data from related compounds.[4][5]

| Technique | Expected Observations |

| 1H NMR | - Aromatic protons on the pyridine ring (3H, complex multiplet).- Methine proton (1H, quartet or multiplet).- Methyl protons (3H, doublet).- Amine protons (2H, broad singlet). |

| 13C NMR | - Aromatic carbons (5 signals), with the carbon bearing the fluorine showing a large C-F coupling constant.- Methine carbon.- Methyl carbon. |

| 19F NMR | - A single resonance for the fluorine atom on the pyridine ring. |

| Mass Spec. | - Molecular ion peak (M+) at m/z = 140.16.[3]- Fragmentation pattern consistent with the structure. |

| IR Spec. | - N-H stretching of the primary amine (two bands around 3300-3500 cm-1).[4]- C-H stretching (aromatic and aliphatic).- C=C and C=N stretching of the pyridine ring.- C-F stretching (around 1200-1250 cm-1).[4] |

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Acquire 1H, 13C, and 19F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process and analyze the spectra to confirm the proton and carbon environments and the presence of the fluorine atom.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion (for ESI-MS) or a GC inlet (for EI-MS).

-

Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight.[3]

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the neat liquid or a KBr pellet of the solid sample using an FTIR spectrometer.

-

Identify the characteristic absorption bands for the key functional groups (amine, pyridine ring, C-F bond).[4]

-

-

Purity Assessment:

-

Develop a suitable High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method.

-

Analyze the purified product to determine its purity, which should ideally be ≥98%.

-

III. Troubleshooting and Practical Considerations

-

Incomplete Fluorination: If the Halex reaction in Step 1 is sluggish, ensure that the KF is anhydrous and finely powdered. The reaction temperature and time may also need to be optimized.

-

Low Yield in Bromination: Over-bromination can be an issue. Use of stoichiometric amounts of NBS and careful monitoring are crucial. The reaction can also be sensitive to light and radical inhibitors.

-

Difficulties in Nitrile Reduction: The reduction of the nitrile can sometimes lead to side products. If the LiAlH4 reduction is problematic, consider alternative methods like catalytic hydrogenation over a Raney nickel or palladium catalyst.[6]

-

Purification of the Final Amine: Primary amines can be challenging to purify by silica gel chromatography due to their basicity. It may be necessary to use a deactivated silica gel or an eluent system containing a small amount of a basic modifier like triethylamine or ammonia.

IV. Conclusion

This guide has outlined a detailed and scientifically grounded approach to the synthesis and characterization of 2-Fluoro-alpha-methylpyridine-3-methanamine. By understanding the rationale behind each step and anticipating potential challenges, researchers can efficiently and successfully prepare this valuable building block for further applications in drug discovery and development. The provided protocols and characterization data serve as a robust starting point for any scientist venturing into the synthesis of novel fluorinated pyridine derivatives.

References

-

Campeau, L., et al. (2016). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC, NIH. Available from: [Link]

-

MDPI. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Available from: [Link]

-

ChemRxiv. (2022). A Modular Approach to meta-Fluorinated Pyridines. Available from: [Link]

-

Universität Münster. (2024). New method for introducing fluorinated components into molecules. Available from: [Link]

-

Appretech Scientific Limited. 2-Fluoro-alpha-methylpyridine-3-methanamine. Available from: [Link]

-

ResearchGate. (1995). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Available from: [Link]

-

PubChem. 2-Fluoro-3-methylpyridine. Available from: [Link]

-

MilliporeSigma. 6-Fluoro-alpha-methylpyridine-3-methanamine | 905587-45-3. Available from: [Link]

- Google Patents. (2007). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

-

ResearchGate. (2016). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Available from: [Link]

-

PMC, NIH. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Available from: [Link]

-

Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Available from: [Link]

-

TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available from: [Link]

-

PubMed. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. appretech.com [appretech.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Fluoro-3-methylpyridine | C6H6FN | CID 242722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Flow Synthesis of 2-Methylpyridines via α-Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Fluoro-alpha-methylpyridine-3-methanamine chemical properties

An In-Depth Technical Guide to 2-Fluoro-alpha-methylpyridine-3-methanamine

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-alpha-methylpyridine-3-methanamine (CAS: 1270361-12-0), a chiral fluorinated pyridine derivative of significant interest to the pharmaceutical and fine chemical industries. As a sophisticated building block, its unique structural features—a stereogenic center, a coordinating primary amine, and an electron-withdrawing fluorine atom on a pyridine scaffold—position it as a valuable component in medicinal chemistry and a potent ligand in asymmetric catalysis. This document synthesizes available data and provides expert insights into its chemical properties, plausible synthetic routes, reactivity, and applications, tailored for researchers, chemists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

2-Fluoro-alpha-methylpyridine-3-methanamine, also systematically named 1-(2-Fluoropyridin-3-yl)ethan-1-amine, is a chiral molecule that combines the key functionalities of a pyridine ring, a primary amine, and a fluorine substituent.[1][2] The presence of fluorine significantly modulates the electronic properties of the pyridine ring, influencing its pKa, reactivity, and interaction with biological targets. The chiral amine moiety makes it a prime candidate for stereoselective synthesis and as a ligand for asymmetric metal catalysis.[3][4]

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data from closely related analogues.

Table 1: Physicochemical and Structural Data

| Property | Value / Description | Source / Rationale |

| IUPAC Name | 1-(2-Fluoropyridin-3-yl)ethan-1-amine | Internal Standard |

| Synonyms | 2-Fluoro-alpha-methylpyridine-3-methanamine | Internal Standard |

| CAS Number | 1270361-12-0 | [1][2] |

| Molecular Formula | C₇H₉FN₂ | [1] |

| Molecular Weight | 140.16 g/mol | [1] |

| Appearance | Estimated to be a liquid or low-melting solid at STP. Dihydrochloride salts are typically white to yellow solids. | Inferred from analogues |

| Purity | Commercially available up to ≥98% | [1] |

| Chirality | Exists as (R) and (S) enantiomers. (R)-enantiomer CAS: 1212940-29-8. | [4] |

| Boiling Point | Estimated: 190-210 °C | Inferred from 2-fluoro-3-methylpyridine (148-150°C)[5] and the addition of an aminoethyl group. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, MeOH, THF). The protonated form (salt) is likely water-soluble. | General chemical principles |

Plausible Synthesis and Stereoselective Control

Proposed Synthetic Workflow

The synthesis would likely commence from a commercially available substituted pyridine, such as 2-fluoro-3-methylpyridine (2-fluoro-3-picoline). The strategy involves functionalizing the methyl group to a carbonyl, which then serves as a prochiral handle for asymmetric amination.

Step-by-Step Protocol (Proposed):

-

Oxidation: The methyl group of 2-fluoro-3-methylpyridine is oxidized to an acetyl group to form 2-fluoro-3-acetylpyridine. This can be achieved using various oxidants, such as selenium dioxide (SeO₂) or by radical bromination followed by hydrolysis.

-

Asymmetric Reductive Amination (via Chiral Auxiliary): This is the crucial stereochemistry-defining step.

-

The resulting ketone, 2-fluoro-3-acetylpyridine, is condensed with a chiral auxiliary, such as (R)- or (S)-2-methylpropane-2-sulfinamide, to form a chiral N-sulfinyl imine intermediate.

-

This intermediate is then subjected to diastereoselective reduction using a hydride source like sodium borohydride (NaBH₄). The bulky sulfinyl group directs the hydride attack, establishing the desired stereocenter.

-

-

Deprotection: The sulfinyl auxiliary is removed under acidic conditions (e.g., HCl in an alcohol solvent) to liberate the free primary amine, yielding the target enantiomer of 2-Fluoro-alpha-methylpyridine-3-methanamine.[6] The product can be isolated as the free base or as a more stable salt (e.g., dihydrochloride).

Visualization of Synthetic Pathway

Caption: Proposed synthetic workflow for enantioselective synthesis.

Chemical Reactivity and Mechanistic Rationale

The reactivity of this molecule is governed by the interplay of its three core functional groups.

-

Pyridine Ring: The nitrogen atom is basic and serves as a powerful coordination site for metal ions. The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect, which reduces the basicity of the pyridine nitrogen compared to non-fluorinated analogs. This modulation is critical; it can tune the lability and electronic properties of a metal-ligand complex, impacting catalytic activity and selectivity.[7] The ring is also susceptible to nucleophilic aromatic substitution, although the fluorine atom itself is generally a poor leaving group unless activated.[8]

-

Primary Amine: The -NH₂ group is nucleophilic and basic. It readily forms salts with acids and can be acylated, alkylated, or used in imine formation. Crucially, it acts as a second coordination site, allowing the molecule to function as a bidentate (N,N') ligand.

-

Fluorine Atom: Beyond its electronic influence, the C-F bond is exceptionally strong and generally unreactive under typical synthetic conditions, adding metabolic stability when the molecule is incorporated into a drug candidate.

Role as a Bidentate Ligand in Catalysis

In asymmetric catalysis, 2-Fluoro-alpha-methylpyridine-3-methanamine can form a stable five-membered chelate ring with a transition metal center (e.g., Ruthenium, Iridium, Nickel). This coordination creates a rigid, well-defined chiral environment around the metal.[3][9] Reactants approaching the metal are forced into specific orientations by the steric bulk of the ligand's substituents and the electronic environment dictated by the fluorinated pyridine ring, thereby enabling high enantioselectivity in the catalyzed transformation.

Caption: Chelation of the ligand to a metal center.

Applications in Drug Development and Asymmetric Synthesis

Building Block in Medicinal Chemistry

Fluorinated heterocycles are a cornerstone of modern drug design. The introduction of fluorine can enhance metabolic stability, improve binding affinity, and modulate pKa for better pharmacokinetic properties. Chiral amines are also ubiquitous in active pharmaceutical ingredients (APIs). Therefore, 2-Fluoro-alpha-methylpyridine-3-methanamine serves as a high-value scaffold, combining these desirable features for the synthesis of novel therapeutic agents. Its precursor, 2-fluoro-3-methylpyridine, is noted for its use in developing pharmaceuticals for neurological disorders.[10]

Ligand in Asymmetric Catalysis

Chiral pyridyl-containing ligands are instrumental in a variety of enantioselective transformations.[3][9] Based on the performance of similar structures, this ligand is expected to be highly effective in:

-

Asymmetric Transfer Hydrogenation: Catalyzing the reduction of prochiral ketones and imines to chiral alcohols and amines with high enantiomeric excess.[3]

-

Enantioselective C-C Bond Formation: Facilitating reactions such as the addition of organozinc reagents to aldehydes.[3]

-

Nickel- and Iridium-Catalyzed Reactions: Including enantioselective C-H borylation and reductive cross-coupling reactions.[9]

The recyclability of such catalysts is also an area of active research, aiming to reduce costs and improve the sustainability of chemical manufacturing.[11]

Predicted Spectral Characteristics

While experimental spectra are not publicly available, the key features can be reliably predicted based on established data for fluoropyridines.[12][13]

-

¹H NMR: The spectrum will be complex due to H-H and H-F coupling. The pyridine ring protons will appear in the aromatic region (δ 7.0-8.5 ppm). The methine proton (α to the amine) will be a multiplet around δ 4.0-4.5 ppm, and the methyl group will be a doublet around δ 1.4-1.6 ppm.

-

¹⁹F NMR: A single resonance is expected, likely in the range of δ -70 to -150 ppm (relative to CFCl₃), characteristic of a fluorine atom attached to a pyridine ring. The exact shift is sensitive to the solvent.[12]

-

¹³C NMR: The carbon attached to fluorine (C2) will show a large one-bond coupling constant (¹JCF) of approximately 230-260 Hz. Other carbons in the ring will exhibit smaller two- and three-bond C-F couplings.

Safety and Handling

Based on safety data for analogous fluorinated pyridyl amines, 2-Fluoro-alpha-methylpyridine-3-methanamine should be handled as a hazardous substance.

-

Hazards: Likely harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

This guide is intended for use by qualified professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- Benchchem. (n.d.). Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis.

- Zhang, X., et al. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 57(7), 963-976.

- Appretech Scientific Limited. (n.d.). 2-Fluoro-alpha-methylpyridine-3-methanamine.

- Amerigo Scientific. (n.d.). 1-(2-Fluoropyridin-3-yl)ethan-1-amine.

- BLDpharm. (n.d.). (R)-1-(2-Fluoropyridin-3-yl)ethan-1-amine.

- Wurz, R. P. (2007). Chiral dialkylaminopyridine catalysts in asymmetric synthesis. Chemical Reviews, 107(12), 5570-95.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 242722, 2-Fluoro-3-methylpyridine.

- ChemicalBook. (n.d.). (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine synthesis.

- ChemScene. (n.d.). 1-(2-Fluoropyridin-4-yl)ethan-1-amine.

- MilliporeSigma. (n.d.). (1R)-1-(3-FLUOROPYRIDIN-2-YL)ETHAN-1-AMINE DIHYDROCHLORIDE.

- Sigma-Aldrich. (n.d.). 1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride.

- Chem-Impex. (n.d.). 2-Fluoro-3-methylpyridine.

- Wang, C., et al. (2015). Cu-Catalyzed/mediated synthesis of N-fluoroalkylanilines from arylboronic acids: fluorine effect on the reactivity of fluoroalkylamines. Organic & Biomolecular Chemistry, 13(20), 5795-5799.

- National Center for Biotechnology Information. (2024).

- University of Southern Mississippi. (n.d.).

- Itsuno, S. (2017). Synthesis of Chiral Polymer Catalysts and Their Application to Asymmetric Reactions.

- Zapevalov, A.Y., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 4(113).

- National Center for Biotechnology Information. (2009). Synthesis and Reactivity of a Mono-σ-Aryl Palladium(IV) Fluoride Complex. Journal of the American Chemical Society, 131(41), 14656–14657.

- Furuya, T., & Ritter, T. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 940-943.

- Oakwood Chemical. (n.d.). 2-Fluoro-3-methylpyridine.

- Beier, P., et al. (2016). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 81(4), 1489–1496.

- Fier, P. S., & Hartwig, J. F. (2013).

- Fisher Scientific. (n.d.). 2-Fluoro-3-methylpyridine, 97%, Thermo Scientific.

- ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.

- European Patent Office. (1986).

-

Al-Dies, A. M., et al. (2022). Synthesis and antimicrobial evaluation of some novel pyrido[3,2-f][1][3][9]thiadiazaphosphepinone compounds, bearing a pyridine moiety. Arabian Journal of Chemistry, 15(1), 103511.

- BLDpharm. (n.d.). 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine dihydrochloride.

Sources

- 1. appretech.com [appretech.com]

- 2. 1-(2-Fluoropyridin-3-yl)ethan-1-amine - Amerigo Scientific [amerigoscientific.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1212940-29-8|(R)-1-(2-Fluoropyridin-3-yl)ethan-1-amine|BLD Pharm [bldpharm.com]

- 5. 2-Fluoro-3-methylpyridine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine synthesis - chemicalbook [chemicalbook.com]

- 7. Cu-Catalyzed/mediated synthesis of N-fluoroalkylanilines from arylboronic acids: fluorine effect on the reactivity of fluoroalkylamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Application of chiral recyclable catalysts in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 13. researchgate.net [researchgate.net]

Technical Whitepaper: 2-Fluoro-alpha-methylpyridine-3-methanamine (CAS 1270361-12-0) in Advanced Drug Discovery

Executive Summary

The development of highly selective, metabolically stable small-molecule therapeutics relies heavily on the strategic integration of privileged pharmacophores. 2-Fluoro-alpha-methylpyridine-3-methanamine (CAS 1270361-12-0), also known as 1-(2-fluoropyridin-3-yl)ethan-1-amine, has emerged as a critical chiral building block in medicinal chemistry. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale for its deployment in drug design, and a rigorously validated protocol for its asymmetric synthesis.

Physicochemical and Structural Profiling

The strategic value of CAS 1270361-12-0 lies in its precise combination of a fluorinated heteroaromatic ring and a chiral benzylic amine. The quantitative physicochemical parameters that govern its behavior in biological systems are summarized in Table 1.

Table 1: Quantitative Physicochemical Properties

| Parameter | Value | Pharmacological Significance |

| CAS Registry Number | 1270361-12-0 | Unique identifier for the racemic/chiral amine 1 |

| Molecular Formula | C₇H₉FN₂ | Low molecular weight (140.16 g/mol ) ensures high ligand efficiency. |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | Optimal for blood-brain barrier (BBB) penetration and cellular permeability. |

| Hydrogen Bond Donors / Acceptors | 1 / 2 | Facilitates precise hinge-binding interactions in kinase active sites. |

| Calculated pKa (Pyridine N) | ~2.5 - 3.0 | Fluorine substitution drastically reduces basicity compared to standard pyridines. |

| Rotatable Bonds | 1 | High conformational rigidity minimizes entropic penalties upon target binding. |

Mechanistic Rationale: The Fluoropyridine Pharmacophore

The integration of 2-fluoro-alpha-methylpyridine-3-methanamine into a drug scaffold is not arbitrary; it is driven by strict structure-activity relationship (SAR) causality.

-

Metabolic Stability via Fluorination: The C2 position of a pyridine ring is highly susceptible to oxidative metabolism by cytochrome P450 enzymes. The introduction of a highly electronegative fluorine atom blocks this metabolic liability via steric shielding and strong C-F bond energy, significantly extending the pharmacokinetic half-life of the resulting drug 2.

-

pKa Modulation and Toxicity Reduction: The inductive electron-withdrawing effect of the fluorine atom pulls electron density away from the adjacent pyridine nitrogen. This lowers the pKa of the nitrogen by several units 3. A less basic pyridine ring directly correlates with a reduced risk of hERG channel blockade, thereby mitigating off-target cardiotoxicity.

-

Conformational Locking (The Alpha-Methyl Effect): The alpha-methyl group adjacent to the primary amine restricts the rotational freedom of the molecule. By locking the pharmacophore into a specific chiral trajectory, it ensures the molecule perfectly aligns with the tight spatial constraints of Receptor Tyrosine Kinase (RTK) hinge regions, maximizing binding affinity.

RTK signaling pathway modulation by kinase inhibitors containing the fluoropyridine motif.

Asymmetric Synthesis Workflow (Ellman Methodology)

To achieve the stringent enantiomeric purity required for clinical-grade Active Pharmaceutical Ingredients (APIs), the synthesis of CAS 1270361-12-0 utilizes Ellman's chiral sulfinamide auxiliary 4. This method is chosen because the bulky tert-butanesulfinyl group reliably directs the facial attack of nucleophiles, ensuring exceptional diastereomeric excess (>98% de) 5.

Asymmetric synthesis of CAS 1270361-12-0 using Ellman's chiral auxiliary.

Self-Validating Experimental Protocol

The following step-by-step methodology incorporates in-process analytical controls (IPC) to ensure a self-validating system.

Step 1: Imine Condensation

-

Reaction: Charge a flame-dried flask with 2-fluoro-3-pyridinecarboxaldehyde (1.0 eq) and (R)-(+)-2-methyl-2-propanesulfinamide (1.05 eq) in anhydrous THF (0.5 M).

-

Activation: Add Titanium(IV) ethoxide (2.0 eq) dropwise at room temperature. Causality: Ti(OEt)₄ acts dualistically as a Lewis acid to activate the carbonyl carbon and as a water scavenger to drive the condensation equilibrium forward.

-

Validation Check 1: Stir for 12 hours. Sample 10 µL into MeCN and analyze via UPLC-MS. The reaction is validated to proceed to Step 2 only when the aldehyde peak area is <2%. If >2%, add an additional 0.2 eq of Ti(OEt)₄.

-

Workup: Quench with saturated aqueous NaHCO₃, filter through a Celite pad to remove titanium dioxide salts, and concentrate the organic layer to yield the chiral sulfinyl imine.

Step 2: Diastereoselective Grignard Addition

-

Reaction: Dissolve the crude imine in anhydrous CH₂Cl₂ (0.2 M) and cool to -48 °C.

-

Nucleophilic Attack: Slowly add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 2.0 eq). Causality: The low temperature and non-coordinating solvent (CH₂Cl₂) maximize the stereodirecting effect of the bulky tert-butanesulfinyl group. The Grignard reagent attacks via a highly ordered, six-membered cyclic transition state from the less sterically hindered face.

-

Validation Check 2: After 4 hours, perform chiral Supercritical Fluid Chromatography (SFC). The system is validated if the diastereomeric ratio (d.r.) is ≥ 98:2.

-

Workup: Quench with saturated NH₄Cl, extract with CH₂Cl₂, and purify via silica gel chromatography.

Step 3: Acidic Cleavage and Isolation

-

Deprotection: Dissolve the pure chiral sulfinamide in methanol (0.3 M) and add 4N HCl in dioxane (3.0 eq) at 0 °C. Stir for 2 hours. Causality: The mild acidic conditions selectively cleave the N-S bond of the sulfinamide without degrading the fluoropyridine ring or causing racemization at the alpha-chiral center.

-

Isolation: Concentrate the mixture, basify with 1N NaOH to pH 10, and extract with ethyl acetate. Dry over Na₂SO₄ and evaporate to yield the free base of (S)-2-Fluoro-alpha-methylpyridine-3-methanamine (CAS 1270361-12-0).

Table 2: In-Process Analytical Validation Parameters

| Process Step | Analytical Technique | Success Criteria | Corrective Action if Failed |

| Imine Formation | UPLC-MS (UV 254 nm) | >98% conversion to imine | Add 0.2 eq Ti(OEt)₄, stir 4h |

| Grignard Addition | Chiral SFC (Chiralpak AD-H) | d.r. ≥ 98:2 | Recrystallize from Hexane/EtOAc |

| Acidic Cleavage | ¹H NMR (400 MHz, CDCl₃) | Absence of tert-butyl peak (1.2 ppm) | Re-subject to 4N HCl for 1h |

References

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling, Journal of Medicinal Chemistry (NIH PMC),

- 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects, Signal Transduction and Targeted Therapy (NIH PMC),

- Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics, Beilstein Journal of Organic Chemistry,

- Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary, Molbank (MDPI),

- 2-Fluoro-alpha-methylpyridine-3-methanamine Catalog Inform

Sources

- 1. appretech.com [appretech.com]

- 2. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics [beilstein-journals.org]

2-Fluoro-alpha-methylpyridine-3-methanamine: Structural Profiling, Synthesis, and Applications in Medicinal Chemistry

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern structure-based drug design (SBDD), the strategic selection of building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2-Fluoro-alpha-methylpyridine-3-methanamine (IUPAC: 1-(2-fluoropyridin-3-yl)ethan-1-amine) has emerged as a privileged scaffold[1]. By combining the metabolic stability and modulated basicity of a 2-fluoropyridine core with the spatial vectoring capabilities of a chiral alpha-methyl primary amine, this compound serves as a highly versatile precursor for active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of its structural causality, physicochemical properties, and self-validating synthetic workflows designed for scale-up and lead generation.

Structural Causality and Rationale in Drug Design

The architectural design of 1-(2-fluoropyridin-3-yl)ethan-1-amine is not arbitrary; every functional group serves a distinct physicochemical purpose.

The Fluorine Effect

Unsubstituted pyridine rings often present liabilities in drug development, including high basicity (pKa ~5.2) which can lead to hERG channel inhibition, and susceptibility to cytochrome P450 (CYP450) mediated oxidation at the electron-rich ortho positions. The introduction of a highly electronegative fluorine atom at the C2 position fundamentally alters the electronic landscape of the ring[2].

-

Basicity Modulation: The inductive electron-withdrawing effect of fluorine drastically reduces the pKa of the adjacent pyridine nitrogen to approximately -0.44[3]. Consequently, the pyridine ring remains entirely unprotonated at physiological pH (7.4), enhancing passive membrane permeability and reducing off-target binding.

-

Metabolic Shielding: The strong C–F bond (approx. 116 kcal/mol) effectively blocks oxidative metabolism at the C2 position, increasing the biological half-life of the resulting drug candidate[2].

The Alpha-Methyl Amine Handle

The 3-(1-aminoethyl) substituent provides a primary amine handle for standard coupling chemistries (e.g., amide bond formation, reductive amination). The presence of the alpha-methyl group introduces a stereocenter, allowing medicinal chemists to utilize enantiopure (R)- or (S)- isomers to probe the steric constraints of a target binding pocket. Furthermore, the steric bulk of the methyl group shields the amine from rapid degradation by monoamine oxidases (MAOs).

Structural decomposition of 1-(2-fluoropyridin-3-yl)ethan-1-amine.

Nomenclature and Physicochemical Profiling

Accurate tracking of quantitative data is essential for predicting the behavior of this building block in downstream synthesis. The following table summarizes the core physicochemical parameters[1][3][4].

Table 1: Physicochemical & Structural Properties

| Property | Value | Rationale / Impact |

| IUPAC Name | 1-(2-fluoropyridin-3-yl)ethan-1-amine | Standardized nomenclature for regulatory filing. |

| CAS Registry Number | 1270361-12-0 | Unique identifier for the racemate[1]. |

| Molecular Weight | 140.16 g/mol | Low MW, ideal for fragment-based drug discovery (FBDD). |

| Molecular Formula | C7H9FN2 | Confirms elemental composition[1]. |

| SMILES | CC(N)C1=CC=CN=C1F | Computational string for chemoinformatics[4]. |

| Pyridine N pKa | ~ -0.44 | Neutral at physiological pH (7.4)[3]. |

| Amine N pKa | ~ 9.0 - 9.5 | Protonated at physiological pH; acts as a strong nucleophile. |

Synthetic Methodologies: A Self-Validating System

The synthesis of 1-(2-fluoropyridin-3-yl)ethan-1-amine from commercially available 1-(2-fluoropyridin-3-yl)ethan-1-one requires careful reagent selection to prevent the cleavage of the sensitive C–F bond.

Causality Behind Reagent Selection

While palladium-catalyzed hydrogenation (Pd/C, H₂) is a standard method for reducing oximes to primary amines, it poses a severe risk of hydrodefluorination when applied to 2-fluoropyridines. To establish a self-validating, fail-safe system, Zinc dust in acetic acid (Zn/AcOH) is selected. This dissolving metal reduction is chemoselective: it efficiently reduces the N–O bond of the oxime without providing the catalytic surface necessary for C–F bond activation, thereby guaranteeing the integrity of the fluorinated core.

Synthetic workflow for 2-Fluoro-alpha-methylpyridine-3-methanamine via oxime reduction.

Experimental Protocols

Protocol A: Synthesis of 1-(2-fluoropyridin-3-yl)ethan-1-amine

This protocol is designed with integrated Quality Control (QC) checkpoints to ensure a self-validating workflow.

Step 1: Oxime Formation

-

Charge a round-bottom flask with 1-(2-fluoropyridin-3-yl)ethan-1-one (1.0 equiv) and absolute ethanol (0.5 M).

-

Add hydroxylamine hydrochloride (1.5 equiv) followed by pyridine (1.5 equiv) to act as an acid scavenger.

-

Reflux the mixture at 80°C for 4 hours.

-

Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the ketone mass ([M+H]+ 140.1) is fully replaced by the oxime mass ([M+H]+ 155.1).

-

Concentrate under reduced pressure, dilute with water, and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate to yield the intermediate oxime.

Step 2: Chemoselective Reduction

-

Dissolve the crude oxime (1.0 equiv) in glacial acetic acid (0.2 M) at room temperature.

-

Slowly add Zinc dust (5.0 equiv) in portions over 30 minutes to control the exothermic reaction.

-

Stir the suspension at 50°C for 6 hours.

-

Validation Checkpoint: Filter a 50 µL aliquot, dilute with acetonitrile, and analyze via LC-MS. The system is validated if the target amine ([M+H]+ 141.1) is present and the defluorinated byproduct ([M+H]+ 123.1) is absent.

-

Filter the mixture through a pad of Celite to remove zinc salts.

-

Basify the filtrate to pH 10 using 2N NaOH (carefully, on an ice bath) and extract with dichloromethane.

-

Dry the organic layer and concentrate to afford the pure 1-(2-fluoropyridin-3-yl)ethan-1-amine.

Table 2: In-Process Quality Control (LC-MS Monitoring)

| Species | Formula | Expected[M+H]+ (m/z) | Diagnostic Utility |

| Starting Ketone | C7H6FNO | 140.1 | Tracks initial condensation. |

| Oxime Intermediate | C7H7FN2O | 155.1 | Confirms Step 1 completion. |

| Target Amine | C7H9FN2 | 141.1 | Confirms Step 2 completion. |

| Defluorinated Byproduct | C7H10N2 | 123.1 | Indicates over-reduction (QC failure). |

Protocol B: Amide Coupling Workflow (Lead Generation)

Because the alpha-methyl group introduces steric hindrance, highly efficient coupling reagents like HATU are required over standard EDC/HOBt systems.

-

Activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes. Self-validation: The solution will turn a distinct yellow, indicating the formation of the active HOAt ester.

-

Coupling: Add 1-(2-fluoropyridin-3-yl)ethan-1-amine (1.1 equiv) dropwise. Stir at room temperature for 2 hours.

-

Quench & Isolate: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, wash with brine (3x) to remove DMF, dry, and purify via flash chromatography.

References

-

PubChem Database. "2-Fluoropyridine - Dissociation Constants & Physicochemical Properties." National Center for Biotechnology Information. Available at:[Link]

-

Swallow, S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 2015, 54:65-133. Available at:[Link]

Sources

Technical Guide: Spectroscopic Characterization of 2-Fluoro-α-methylpyridine-3-methanamine

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for 2-Fluoro-α-methylpyridine-3-methanamine (CAS: 1270361-12-0 for free base; 1391475-97-0 for R-isomer HCl). This molecule is a critical chiral building block in the synthesis of kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the ortho-fluorine substitution on the pyridine ring, which introduces significant electronic effects and spin-spin coupling complexities in NMR spectroscopy.

This document moves beyond simple data listing to explain the causality of the spectral features, providing researchers with a self-validating framework for confirming identity and purity during drug development workflows.

Molecular Identity & Physicochemical Profile[1][2][3][4]

Before interpreting spectra, the analyst must establish the theoretical baseline.

| Property | Specification |

| Common Name | 2-Fluoro-α-methylpyridine-3-methanamine |

| IUPAC Name | 1-(2-fluoropyridin-3-yl)ethan-1-amine |

| Molecular Formula | C₈H₁₁FN₂ |

| Molecular Weight | 154.19 g/mol |

| Chirality | Contains 1 chiral center (α-carbon).[1] Available as (R), (S), or racemate. |

| Key Structural Features | Pyridine ring, ortho-Fluorine (C2), Chiral primary amine (C3). |

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][6][7][8][9][10][11]

The presence of the Fluorine-19 nucleus (

H NMR (Proton)

Solvent Recommendation: CDCl₃ (for free base) or DMSO-d₆ (for HCl salts to prevent amine proton exchange).

Diagnostic Signals & Assignments:

| Position | Shift ( | Multiplicity | Coupling ( | Interpretation |

| Aromatic H6 | 8.05 – 8.15 | ddd or dm | Most deshielded proton; adjacent to Nitrogen. | |

| Aromatic H4 | 7.80 – 7.95 | ddd or dt | Critical: Look for additional splitting due to long-range coupling with F (usually | |

| Aromatic H5 | 7.15 – 7.25 | ddd | Upfield aromatic signal. | |

| Methine (CH) | 4.25 – 4.40 | Quartet (q) | Characteristic of the | |

| Methyl (CH₃) | 1.35 – 1.45 | Doublet (d) | Diagnostic doublet; confirms the ethylamine chain. | |

| Amine (NH₂) | 1.5 – 2.0 (Broad) | Singlet (br) | N/A | Chemical shift varies heavily with concentration and water content. |

Application Note: In the HCl salt form, the methine quartet often shifts downfield (to ~4.6 ppm), and the amine protons appear as a broad signal at 8.0+ ppm in DMSO-d₆.

C NMR (Carbon-13)

The

Coupling Logic (The "Fingerprint"):

-

C2 (Directly attached to F): Large doublet (

Hz). This signal is low intensity and often missed in quick scans. -

C3 (Substituted): Doublet (

Hz). -

C4/C6: Smaller doublets (

Hz).

| Carbon | Shift ( | Note | |

| C2 (C-F) | 160.0 – 164.0 | ~240 (d) | Deshielded ipso-carbon. |

| C6 (C-N) | 145.0 – 147.0 | ~15 (d) | Para to Fluorine. |

| C4 | 138.0 – 140.0 | ~5-8 (d) | Meta to Fluorine. |

| C3 (C-R) | 125.0 – 128.0 | ~25-30 (d) | Ortho to Fluorine. |

| C5 | 121.0 – 123.0 | < 5 (d/s) | Furthest from Fluorine electronically. |

| 46.0 – 49.0 | < 3 | Aliphatic chiral center. | |

| Methyl | 22.0 – 25.0 | 0 | Terminal methyl. |

F NMR

-

Shift:

-65.0 to -75.0 ppm (relative to CFCl₃). -

Appearance: If proton-coupled, it appears as a complex multiplet. If proton-decoupled, it appears as a sharp singlet.

-

Purity Check: This is the best method to detect regioisomers (e.g., 6-fluoro impurities), which will appear at distinctly different shifts (typically -60 to -80 ppm range).

Mass Spectrometry (MS) Profile

Technique: ESI-MS (Positive Mode)

Fragmentation Pathway

The fragmentation is driven by the stability of the pyridine ring and the lability of the amine group.

-

Parent Ion

: m/z 155.1. -

Primary Fragment (Loss of NH₃): m/z 138.0. (Characteristic of primary amines).

-

Secondary Fragment (Tropylium-like rearrangement): m/z 112-114 range (Loss of the ethylamine chain fragment).

Caption: Logical fragmentation pathway for ESI-MS validation of 2-Fluoro-α-methylpyridine-3-methanamine.

Infrared (IR) Spectroscopy[4]

Method: ATR-FTIR (Solid/Neat)

| Wavenumber (cm⁻¹) | Assignment | Diagnostic Value |

| 3350 - 3280 | N-H Stretch | Doublet suggests primary amine (NH₂). Broadens significantly in HCl salts. |

| 2970 - 2850 | C-H Stretch | Aliphatic methyl/methine stretches. |

| 1590 - 1570 | C=N / C=C | Pyridine ring skeletal vibrations. |

| 1430 - 1410 | C-F Stretch | High Value: Strong band characteristic of fluoro-aromatics. |

| 1200 - 1000 | C-N Stretch | Aliphatic amine C-N stretch. |

Experimental Protocol: Quality Control Workflow

To ensure data integrity, follow this "Self-Validating" workflow.

Step 1: Sample Preparation

-

For NMR: Dissolve 5-10 mg of sample in 0.6 mL CDCl₃. If sample is not soluble (likely HCl salt), use DMSO-d₆. Add 1 drop of D₂O to identify exchangeable amine protons (signals will disappear).

-

For HPLC: Dissolve to 1 mg/mL in Acetonitrile/Water (50:50).

Step 2: Chiral Purity Determination (Critical)

Since the molecule has a chiral center, standard NMR cannot distinguish enantiomers.

-

Method: Chiral HPLC.[3]

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Detection: UV at 254 nm (Pyridine absorption).

-

Expectation: Two distinct peaks for the racemate; single peak (>98% ee) for the pure enantiomer.

Step 3: Workflow Diagram

Caption: Step-by-step QC decision tree to validate structural integrity and stereochemical purity.

References

-

ChemicalBook. (2023). (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine synthesis and spectral data. Link (Accessed via Search).

-

Sigma-Aldrich. (2023). 2-Amino-3-fluoropyridine and related fluoropyridine building blocks. Link (Accessed via Search).

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for F-coupling constants).

-

PubChem. (2023). 2-Fluoro-3-(hydroxymethyl)pyridine (Analogous Structure). Link.

-

ChemScene. (2023). (R)-1-(3-fluoropyridin-2-yl)ethan-1-amine dihydrochloride Product Data. Link.

Sources

potential biological activity of 2-Fluoro-alpha-methylpyridine-3-methanamine

The following is an in-depth technical guide on the chemical entity 2-Fluoro-alpha-methylpyridine-3-methanamine (systematically known as 1-(2-fluoropyridin-3-yl)ethan-1-amine ).

This guide is structured for researchers and medicinal chemists, focusing on the molecule's physicochemical properties, synthetic pathways, and predicted pharmacological profile based on Structure-Activity Relationship (SAR) extrapolation from amphetamine bioisosteres.

A Pyridine Bioisostere of Ring-Fluorinated Amphetamines

CAS Registry Number: 1270361-12-0

Molecular Formula: C

Part 1: Chemical Identity & Physicochemical Profiling

Structural Analysis

The molecule is a pyridine analog of amphetamine. Structurally, it consists of a pyridine ring substituted at the 3-position with an aminoethyl chain (making it a chiral ethylamine derivative) and at the 2-position with a fluorine atom.

-

Core Scaffold: 3-Pyridyl (Bioisostere of the phenyl ring in amphetamine).

-

Side Chain: Alpha-methyl-methanamine (1-aminoethyl group), conferring resistance to Monoamine Oxidase (MAO) degradation compared to non-branched phenethylamines.

-

Substituent: 2-Fluoro group. This is critical for modulating the basicity of the pyridine nitrogen and increasing metabolic stability.

Physicochemical Properties (Calculated)

The incorporation of the pyridine nitrogen and the fluorine atom significantly alters the lipophilicity and pKa compared to the parent amphetamine.

| Property | Value (Predicted) | Comparison to Amphetamine | Impact |

| LogP | ~0.8 – 1.1 | Lower (Amphetamine ~1.8) | Reduced Blood-Brain Barrier (BBB) permeability. |

| pKa (Amine) | ~9.2 | Similar (~9.9) | Retains protonation at physiological pH. |

| pKa (Pyridine N) | ~0.5 | Very Low | The 2-F substitution makes the pyridine nitrogen non-basic. |

| TPSA | ~39 Ų | Higher | Increased polarity due to pyridine nitrogen. |

| H-Bond Acceptors | 2 | Increased | Pyridine N acts as an additional acceptor. |

Expert Insight: The 2-fluoro substituent exerts a strong electron-withdrawing effect (-I), which drastically reduces the basicity of the pyridine nitrogen. This prevents the molecule from being doubly protonated at physiological pH, ensuring that the ethylamine nitrogen remains the primary pharmacophore for transporter binding.

Part 2: Biological Activity & Pharmacology (SAR Extrapolation)

Note: Direct binding data for this specific CAS is limited in public literature. The following profile is derived from high-confidence SAR data of pyridine-based amphetamine analogs.

Mechanism of Action: Monoamine Transporter Interaction

As a structural analog of 2-Fluoroamphetamine (2-FA) , this compound is predicted to act as a substrate-type releaser at monoamine transporters.

-

Dopamine Transporter (DAT): Expected to act as a releasing agent.[2] However, the pyridine ring reduces lipophilicity, likely resulting in lower potency compared to 2-FA due to reduced membrane partitioning.

-

Norepinephrine Transporter (NET): Likely retains moderate affinity. Pyridine analogs often show a higher NET/DAT selectivity ratio compared to their benzene counterparts.

-

Serotonin Transporter (SERT): The 2-substituent on the ring (ortho position) typically introduces steric clash that reduces SERT affinity. This compound is expected to be dopaminergic/noradrenergic selective.

Metabolic Stability & MAO Interaction

-

MAO Inhibition: The alpha-methyl group steric hinders the active site of Monoamine Oxidase (MAO), slowing deamination.

-

Metabolic Route: Unlike amphetamine, which undergoes para-hydroxylation, the pyridine ring is resistant to CYP450-mediated hydroxylation. The 2-fluoro group further blocks metabolic attack at the electron-deficient 2-position.

-

Toxicity Potential: Pyridine derivatives can sometimes undergo N-methylation to form pyridinium species (similar to MPP+), which are neurotoxic. However, the 2-fluoro group reduces the nucleophilicity of the pyridine nitrogen, theoretically lowering the risk of quaternary salt formation.

Signaling Pathway Visualization

The following diagram illustrates the predicted synaptic mechanism of action.

Caption: Predicted mechanism of action showing DAT reversal and vesicular dopamine displacement.

Part 3: Synthetic Methodology

For research purposes, the synthesis of 1-(2-fluoropyridin-3-yl)ethan-1-amine is best achieved via Reductive Amination or Oximation/Reduction starting from the corresponding ketone.

Precursor: 1-(2-fluoropyridin-3-yl)ethanone

This ketone intermediate is synthesized via a Stille coupling or a Grignard reaction on 2-fluoronicotinonitrile, followed by hydrolysis.

Protocol: Reductive Amination (High-Yield Method)

This protocol avoids the use of unstable imines by using a one-pot borohydride reduction.

Reagents:

-

1-(2-fluoropyridin-3-yl)ethanone (1.0 eq)

-

Ammonium Acetate (

) (10.0 eq) -

Sodium Cyanoborohydride (

) (1.5 eq) -

Solvent: Methanol (anhydrous)

Step-by-Step Workflow:

-

Imine Formation:

-

Dissolve 1-(2-fluoropyridin-3-yl)ethanone (5 mmol) in anhydrous Methanol (20 mL).

-

Add Ammonium Acetate (50 mmol) and stir at room temperature for 2 hours under Nitrogen atmosphere.

-

Checkpoint: Monitor by TLC for the disappearance of the ketone spot.

-

-

Reduction:

-

Cool the solution to 0°C.

-

Slowly add Sodium Cyanoborohydride (7.5 mmol) in small portions (Caution: HCN gas evolution possible; use a fume hood).

-

Allow the mixture to warm to room temperature and stir for 24 hours.

-

-

Workup & Purification:

-

Quench with 1M HCl (carefully) to decompose excess hydride and acidify to pH 2.

-

Wash with Dichloromethane (DCM) to remove non-basic impurities.

-

Basify the aqueous layer to pH 12 using 4M NaOH.

-

Extract the free base amine into DCM (

mL). -

Dry over

, filter, and concentrate in vacuo.

-

-

Salt Formation (Optional but Recommended):

-

Dissolve the oil in diethyl ether.

-

Add ethereal HCl dropwise to precipitate the hydrochloride salt.

-

Recrystallize from Isopropanol/Ether.

-

Synthesis Workflow Diagram

Caption: One-pot reductive amination pathway from the ketone precursor.

Part 4: Safety & Toxicology[3]

Pyridine-Specific Hazards

While the 2-fluoro group stabilizes the ring, researchers must be aware of the general hazards of pyridine derivatives:

-

Skin/Eye Irritant: The free base is likely a skin irritant and lachrymator.

-

Neurotoxicity: Unlike MPTP, this specific analog lacks the N-methyl group required for conversion to an MPP+-like toxin in situ. However, caution is warranted as the metabolic profile of fluorinated pyridines is not fully characterized in humans.

Handling Protocols

-

Storage: Store the hydrochloride salt at -20°C, desiccated. The free base is prone to carbonate formation upon exposure to air.

-

PPE: Nitrile gloves, safety goggles, and use of a chemical fume hood are mandatory during synthesis.

References

-

Appretech Scientific Limited. (n.d.). 2-Fluoro-alpha-methylpyridine-3-methanamine (Catalog No: APT001039).[1] Retrieved from

-

Glennon, R. A., et al. (1984). Structure-activity relationships of amphetamine analogs.[3][4] Medicinal Research Reviews, 4(1), 1-30. (Foundational SAR for amphetamine bioisosteres).

-

Simmler, L. D., et al. (2014).[5] Pharmacological characterization of novel cathinone analogs. British Journal of Pharmacology, 171(20), 4823-4838. (Methodology for monoamine transporter assays).

-

PubChem. (2025).[6] Compound Summary: 2-Fluoro-3-methylpyridine (Precursor).[7] National Library of Medicine. Retrieved from

-

Foye, W. O., & Tovivich, S. (1979).[4] Heterocyclic analogs of amphetamine: Thioureas, dithiocarbamates, and negatively substituted amides.[4] Journal of Pharmaceutical Sciences, 68(5), 591–595.[4] (Historical context on pyridine-amphetamine analogs).

Sources

- 1. appretech.com [appretech.com]

- 2. From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts [mdpi.com]

- 3. Structure-activity studies on amphetamine analogs using drug discrimination methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heterocyclic analogs of amphetamine: Thioureas, dithiocarbamates, and negatively substituted amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. 2-Fluoro-3-methylpyridine | C6H6FN | CID 242722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

The Advent of a Privileged Scaffold: A Technical History and Synthesis of Fluorinated Pyridine Methanamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the discovery and history of a particularly impactful structural motif: fluorinated pyridine methanamines. We will delve into the foundational synthetic challenges and eventual triumphs in accessing the fluorinated pyridine core, followed by an analysis of the methods developed to introduce the crucial methanamine sidechain. This narrative will trace the evolution from early, often hazardous, procedures to the sophisticated, selective, and scalable synthetic strategies employed today. By understanding the historical context and the chemical logic behind these developments, researchers can better appreciate the versatility of this scaffold and leverage its unique properties in the design of next-generation therapeutics.

Introduction: The Strategic Imperative of Fluorine in Pyridine Scaffolds

The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals, owing to its ability to engage in hydrogen bonding, its aromatic nature, and its metabolic stability. The introduction of fluorine, the most electronegative element, into this already valuable scaffold can profoundly alter a molecule's physicochemical and biological properties.[1] Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the pKa of the pyridine nitrogen, and influence binding affinity and membrane permeability.[2] These effects have made fluorinated pyridines highly sought-after building blocks in drug discovery.[2]

The further addition of a methanamine group introduces a basic center and a key pharmacophoric element capable of forming ionic interactions and hydrogen bonds with biological targets. The combination of a fluorinated pyridine core with a methanamine sidechain creates a privileged scaffold with significant potential for fine-tuning drug-like properties. This guide will illuminate the historical journey of how chemists learned to construct this valuable molecular architecture.

Part 1: The Genesis of a Scaffold - The Fluorinated Pyridine Core

The synthesis of fluorinated pyridines was not a trivial undertaking and presented significant challenges to early organic chemists. The journey from the first reported synthesis to the development of robust and scalable methods is a testament to the ingenuity and perseverance of the chemical community.

Early Forays and Foundational Reactions

The initial preparations of simple fluoropyridines were fraught with difficulties, including low yields and the use of hazardous reagents.[1] One of the earliest and most fundamental methods for introducing fluorine into an aromatic ring, the Balz-Schiemann reaction , was adapted for the pyridine series.[1] First described by Günther Balz and Günther Schiemann in 1927, this reaction involves the diazotization of an aminopyridine in the presence of fluoroboric acid (HBF₄) to form a relatively stable diazonium tetrafluoroborate salt. This salt is then isolated and thermally decomposed to yield the corresponding fluoropyridine.[1] This method was instrumental in the initial preparations of 2-, 3-, and 4-fluoropyridine.[1]

However, the Balz-Schiemann reaction is not without its drawbacks, including the often-energetic decomposition of the diazonium salt and the need for stoichiometric reagents. The first reported synthesis of 4-fluoropyridine by Wibaut and colleagues in 1958, which utilized the decomposition of 4-pyridyl diazonium fluoride, was described as producing a "poor and impure" yield.[1]

A significant leap forward, particularly for industrial-scale synthesis, was the application of the Halogen Exchange (Halex) process . This nucleophilic aromatic substitution (SNAr) reaction involves treating a chloro- or bromopyridine with a fluoride source, such as potassium fluoride (KF). The reaction is most effective when the pyridine ring is activated by electron-withdrawing groups, which stabilize the negatively charged Meisenheimer intermediate.

Experimental Protocol: The Balz-Schiemann Reaction for 2-Fluoropyridine

Objective: To synthesize 2-fluoropyridine from 2-aminopyridine via the Balz-Schiemann reaction.

Materials:

-

2-Aminopyridine

-

Hydrofluoroboric acid (HBF₄, 48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Diethyl ether

-

Sand

Procedure:

-

Diazotization: In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve 2-aminopyridine in 48% hydrofluoroboric acid.

-

Slowly add a chilled aqueous solution of sodium nitrite, maintaining the temperature below 0°C.

-

Stir the mixture for 30 minutes to ensure complete formation of the 2-pyridinediazonium tetrafluoroborate salt, which will precipitate.

-

Isolation: Collect the precipitated salt by filtration and wash it with cold water, followed by cold diethyl ether.

-

Decomposition: Thoroughly dry the diazonium salt. Mix the dry salt with sand and heat the mixture gently. The salt will decompose to yield 2-fluoropyridine, nitrogen gas, and boron trifluoride.

-

Purification: The crude 2-fluoropyridine can be purified by distillation.

Causality: The use of hydrofluoroboric acid is crucial as it serves as both the acid for diazotization and the source of the tetrafluoroborate counterion, which forms a more stable and isolable diazonium salt compared to other mineral acids. The thermal decomposition drives the reaction by the entropically favorable release of nitrogen gas.

Part 2: Attaching the Amine - The Methanamine Sidechain

With reliable methods for producing fluorinated pyridines established, the next synthetic hurdle was the introduction of the methanamine sidechain. Several classical and modern organic chemistry reactions have been adapted for this purpose.

Key Synthetic Strategies

The most common approaches to installing a methanamine group on a fluorinated pyridine ring involve the reduction of a nitrile or the reductive amination of an aldehyde.

-

Reduction of Cyanopyridines: The catalytic hydrogenation of a fluorinated cyanopyridine is a widely used and efficient method. Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) are typically employed under a hydrogen atmosphere. This method is often high-yielding and provides the primary amine directly.

-

Reductive Amination of Pyridinecarbaldehydes: This versatile, often one-pot, procedure involves the reaction of a fluorinated pyridinecarbaldehyde with ammonia or an amine in the presence of a reducing agent.[3][4] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[4] The reaction proceeds through the in-situ formation of an imine, which is then reduced to the amine.[3]

The choice of synthetic route often depends on the availability of the starting materials. For example, if a fluorinated pyridinecarbonitrile is readily accessible, catalytic reduction is a straightforward choice. If the corresponding aldehyde is more easily synthesized, reductive amination offers a direct path to the desired methanamine.

Experimental Protocol: Reductive Amination for the Synthesis of (6-Fluoropyridin-3-yl)methanamine

Objective: To synthesize (6-fluoropyridin-3-yl)methanamine from 6-fluoro-3-pyridinecarbaldehyde.

Materials:

-

6-Fluoro-3-pyridinecarbaldehyde

-

Ammonia (7N solution in methanol)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Imine Formation: Dissolve 6-fluoro-3-pyridinecarbaldehyde in methanol in a round-bottom flask.

-

Add a solution of ammonia in methanol to the flask and stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath and slowly add sodium borohydride in small portions.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (6-fluoropyridin-3-yl)methanamine.

-

Purification: The product can be further purified by column chromatography on silica gel.

Causality: The use of a large excess of ammonia drives the equilibrium towards the formation of the imine. Sodium borohydride is a sufficiently mild reducing agent to selectively reduce the imine in the presence of any unreacted aldehyde, although in this two-step approach, the aldehyde is consumed before the addition of the reducing agent.

Part 3: The Convergence - A Modern Synthetic Workflow

The synthesis of fluorinated pyridine methanamines in a modern laboratory or industrial setting often involves a multi-step sequence that leverages the advancements in both fluorination chemistry and functional group transformations. The following workflow illustrates a common and efficient approach.

Caption: A common synthetic workflow for fluorinated pyridine methanamines.

Data Summary: Physicochemical Properties of Selected Fluorinated Pyridine Methanamines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (2-Fluoropyridin-4-yl)methanamine hydrochloride | C₆H₈ClFN₂ | 162.59 | 1241725-81-4[5] |

| (4-Fluoropyridin-3-yl)methanamine | C₆H₇FN₂ | 126.13 | 1060809-17-7[6] |

| (6-Fluoropyridin-3-yl)methanamine | C₆H₇FN₂ | 126.13 | 205744-17-8 |

Conclusion: An Enduring Legacy and a Promising Future

The history of fluorinated pyridine methanamines is a compelling narrative of overcoming significant synthetic challenges to create a molecular scaffold of immense value in drug discovery. From the early, hazardous methods for fluorinating the pyridine ring to the development of efficient and selective strategies for introducing the methanamine sidechain, the evolution of synthetic organic chemistry has been pivotal. The resulting compounds have found their place as key building blocks in the development of novel therapeutics, leveraging the unique properties of fluorine to enhance pharmacological profiles. As our understanding of fluorine's role in medicinal chemistry deepens and new synthetic methodologies continue to emerge, the importance of fluorinated pyridine methanamines in the design of future medicines is set to grow even further.

References

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. Available at: [Link]

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available at: [Link]

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. Available at: [Link]

-

Application of Bioisosteres in Drug Design. SlideShare. Available at: [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. Available at: [Link]

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. Available at: [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Available at: [Link]

-

The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Available at: [Link]

- US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Available at: [Link]

-

Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. SynOpen. Available at: [Link]

-

Reductive amination. Wikipedia. Available at: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[1][7]-Proton Shift Reaction.(1) Scope and Limitations. PubMed. Available at: [Link]

-

1-Fluoro-2-pyridone: a useful fluorinating reagent. The Journal of Organic Chemistry. Available at: [Link]

-

Fluoroinated pyridines in pharmaceuticals and agrochemicals. ResearchGate. Available at: [Link]

-

Synthesis of Fluorinated Amines: A Personal Account. PMC. Available at: [Link]

-

New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. Available at: [Link]

-

Reductive Amination. Chemistry LibreTexts. Available at: [Link]

-

Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Applications of Selected Fluorine-Containing Fluorophores. ResearchGate. Available at: [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. Available at: [Link]

-

Recent Advances on Fluorine Chemistry. PMC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemscene.com [chemscene.com]

- 6. chemscene.com [chemscene.com]

- 7. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Computational Workflow for the Analysis of 2-Fluoro-alpha-methylpyridine-3-methanamine: From Quantum Mechanics to Drug Discovery

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of biologically active molecules and FDA-approved drugs.[1] Its unique electronic properties and synthetic tractability make it a privileged structure for drug design.[2][3] The strategic introduction of fluorine atoms can further enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile, a concept widely leveraged in drug development.[4] This guide focuses on 2-Fluoro-alpha-methylpyridine-3-methanamine (CAS No: 1270361-12-0), a promising yet computationally under-explored molecule.[5] We present a comprehensive, in-depth theoretical and computational workflow designed for researchers, scientists, and drug development professionals. This document serves as a technical guide to fully characterize the molecule's intrinsic properties and to evaluate its potential as a therapeutic agent through a multi-faceted in silico approach, spanning from quantum chemical calculations to structure-based drug design.

Part 1: Foundational Quantum Chemical Characterization